molecular formula C13H18F2N2O2 B13718656 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline

2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline

Cat. No.: B13718656
M. Wt: 272.29 g/mol
InChI Key: XRAURNMGFGQTAR-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine ring and a methoxyethoxy group attached to an aniline core. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline typically involves multiple steps, starting with the preparation of the difluoropyrrolidine ring This can be achieved through the fluorination of a pyrrolidine precursor

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline
  • 2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline
  • 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-ethoxyethoxy)aniline

Uniqueness

Compared to these similar compounds, 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline is unique due to the presence of both the difluoropyrrolidine ring and the methoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18F2N2O2

Molecular Weight

272.29 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline

InChI

InChI=1S/C13H18F2N2O2/c1-18-6-7-19-10-2-3-11(16)12(8-10)17-5-4-13(14,15)9-17/h2-3,8H,4-7,9,16H2,1H3

InChI Key

XRAURNMGFGQTAR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)N2CCC(C2)(F)F

Origin of Product

United States

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